2-[(E)-2-phenylethenyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12O |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(2-phenylethenyl)phenol |
InChI |
InChI=1S/C14H12O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11,15H |
InChI Key |
AYPZAZPOYROADP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies for 2 E 2 Phenylethenyl Phenol
Direct Synthesis Routes to the (E)-Isomer
The direct synthesis of (E)-2-hydroxystilbene can be efficiently achieved through several key methodologies. These routes are designed to control the stereochemistry of the newly formed carbon-carbon double bond, favoring the E-configuration. The primary approaches discussed herein are Wittig-type olefination reactions and transition metal-catalyzed coupling reactions, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.
Wittig-Type Olefination Reactions
The Wittig reaction and its modifications represent a cornerstone in alkene synthesis. These methods involve the reaction of a phosphorus ylide with an aldehyde or ketone to form a new carbon-carbon double bond. The stereochemical outcome of the reaction can often be controlled by the nature of the ylide and the reaction conditions employed.
A direct and widely utilized approach for the synthesis of 2-[(E)-2-phenylethenyl]phenol is the Wittig reaction between salicylaldehyde (B1680747) and a benzylphosphonium salt. In a typical procedure, benzyltriphenylphosphonium (B107652) bromide is treated with a strong base to generate the corresponding ylide, which then reacts with salicylaldehyde. The reaction generally proceeds to give the (E)-isomer as the major product.
One documented synthesis involves the reaction of salicylaldehyde with benzyltriphenylphosphonium bromide in dry dimethylformamide (DMF) with sodium methoxide (B1231860) as the base. The reaction mixture is refluxed for several hours. Following an acidic workup, this compound can be isolated and purified.
Table 1: Wittig Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| Salicylaldehyde | Benzyltriphenylphosphonium bromide | Sodium methoxide | DMF | Reflux, 4 h | This compound |
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions which are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides. wikipedia.org A key advantage of the HWE reaction is that it predominantly yields the (E)-alkene, making it a highly valuable tool for the stereoselective synthesis of compounds like this compound. wikipedia.orgwiley-vch.de The dialkylphosphate byproduct of the HWE reaction is water-soluble, which simplifies the purification process. wiley-vch.de
In the context of synthesizing this compound, the HWE reaction would involve the reaction of a stabilized phosphonate, such as diethyl benzylphosphonate, with salicylaldehyde. The phosphonate is first deprotonated with a suitable base, like sodium hydride or potassium tert-butoxide, to form the stabilized carbanion. This carbanion then reacts with salicylaldehyde to afford the desired (E)-2-hydroxystilbene with high stereoselectivity. wikipedia.orgconicet.gov.ar The stereochemical outcome is driven by the thermodynamic stability of the intermediates, which favors the formation of the trans-alkene. wikipedia.org
Table 2: Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis
| Reactant 1 | Reactant 2 | Base | Typical Outcome |
|---|---|---|---|
| Aldehyde/Ketone | Stabilized Phosphonate Ester | NaH, KOt-Bu, etc. | Predominantly (E)-alkene |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance. The Heck and Suzuki-Miyaura reactions are particularly relevant for the synthesis of stilbenes.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. mdpi.com For the synthesis of this compound, a plausible Heck coupling strategy involves the reaction of a 2-halophenol (e.g., 2-iodophenol (B132878) or 2-bromophenol) with styrene (B11656). The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or a palladacycle, a phosphine (B1218219) ligand, and a base. The reaction generally yields the trans-stilbene (B89595) product with high selectivity.
A related procedure has been documented for the synthesis of trans-4-hydroxystilbene, where 4-bromophenol (B116583) is coupled with styrene using palladium(II) acetate as the catalyst, tri(o-tolyl)phosphine as the ligand, and triethylamine (B128534) as the base and solvent. The reaction is conducted at an elevated temperature under an inert atmosphere. A similar approach, substituting 2-halophenol for 4-bromophenol, would be expected to yield the desired 2-hydroxystilbene. Furthermore, the reaction of 2-iodophenol with acrylic acid, catalyzed by polystyrene-stabilized PdO nanoparticles, has been shown to produce the corresponding cinnamic acid in high yield, demonstrating the feasibility of Heck couplings with ortho-substituted phenols. mdpi.com
Table 3: Heck Reaction for Hydroxystilbene Synthesis
| Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|---|
| 4-Bromophenol | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Et₃N | trans-4-Hydroxystilbene |
| 2-Iodophenol | Acrylic Acid | PS-PdONPs | - | K₂CO₃ | Water | (E)-2-Hydroxycinnamic acid |
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. libretexts.orgfujifilm.com This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. libretexts.orgbeilstein-journals.org For the synthesis of this compound, two primary Suzuki-Miyaura strategies can be envisioned.
The first approach involves the coupling of a 2-halophenol (e.g., 2-bromophenol (B46759) or 2-iodophenol) with (E)-2-phenylethenylboronic acid. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, in the presence of a base like sodium carbonate or potassium phosphate. acs.org
The second approach involves the coupling of 2-hydroxyphenylboronic acid with an (E)-β-halostyrene (e.g., (E)-β-bromostyrene). The choice of reactants can be influenced by the commercial availability and stability of the starting materials. The general conditions for the Suzuki-Miyaura coupling are robust and can be adapted to a wide range of substrates. scirp.orgorganic-chemistry.org
Table 4: Suzuki-Miyaura Coupling for C-C Bond Formation
| Organohalide/Triflate | Organoboron Compound | Catalyst | Base | Typical Solvent |
|---|---|---|---|---|
| Aryl/Vinyl Halide | Aryl/Vinyl Boronic Acid | Pd(0) or Pd(II) complex | Carbonate, Phosphate, etc. | Toluene (B28343), Dioxane, Water |
Other Palladium-Catalyzed C-C Bond Formations
Beyond the well-known Heck and Suzuki reactions, other palladium-catalyzed cross-coupling methods serve as powerful tools for the construction of the stilbene (B7821643) backbone. These reactions are indispensable in modern organic synthesis for their efficiency and functional group tolerance. researchgate.netlibretexts.org
The Stille coupling reaction involves the coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This method is noted for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. wikipedia.org It has been employed in the synthesis of complex, biologically active natural products containing stilbene moieties. researchgate.net For instance, the Stille reaction has been a key step in the synthesis of geranylated or farnesylated phenolic stilbenes, demonstrating its utility in creating complex C-C bonds. thieme-connect.com
The Negishi coupling utilizes an organozinc compound, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to form C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. wikipedia.org The Negishi coupling is recognized for its high functional group tolerance and has been applied in the total synthesis of complex molecules. wikipedia.orgresearchgate.net While specific examples for the direct synthesis of this compound are not prevalent, the reaction's versatility makes it a viable strategy, for example, by coupling a 2-alkoxy- or 2-(benzyloxy)phenylzinc reagent with a styryl halide.
A comparison of reaction partners for these coupling methods is presented in Table 1.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reaction Partners
| Reaction Name | Organometallic Reagent | Electrophile | Key Features |
|---|---|---|---|
| Stille Coupling | Organostannane (R-SnR'₃) | Aryl/Vinyl Halide or Triflate | High functional group tolerance; toxic reagents. researchgate.netwikipedia.org |
| Negishi Coupling | Organozinc (R-ZnX) | Aryl/Vinyl Halide or Triflate | High reactivity and tolerance; moisture-sensitive reagents. wikipedia.orgorganic-chemistry.org |
Base-Mediated Condensation Reactions
Classical base-mediated condensation reactions represent a fundamental approach to forming the double bond in stilbene synthesis.
The Aldol condensation , particularly the crossed or Claisen-Schmidt condensation, is a widely used method. wikipedia.orggeeksforgeeks.org This reaction involves the base-catalyzed reaction between two different carbonyl compounds, one of which must be enolizable. geeksforgeeks.orgmasterorganicchemistry.com For the synthesis of this compound, salicylaldehyde (which cannot enolize) can be reacted with an enolizable partner like phenylacetaldehyde (B1677652) or acetophenone (B1666503) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. geeksforgeeks.orgiitk.ac.inmagritek.com The initial β-hydroxy carbonyl product readily undergoes dehydration, often under the reaction conditions, to yield the α,β-unsaturated product, which is the stable (E)-stilbene derivative. wikipedia.orglibretexts.org
The Wittig reaction is another cornerstone of alkene synthesis. It involves the reaction of a phosphonium ylide with an aldehyde or ketone. clockss.orgmcmaster.ca To synthesize this compound, salicylaldehyde is treated with a benzyltriphenylphosphonium ylide. The ylide is typically generated in situ by treating benzyltriphenylphosphonium bromide with a strong base such as sodium methoxide or n-butyllithium. This reaction generally provides good yields and, depending on the ylide's nature and reaction conditions, can be selective for the (E)-isomer.
Indirect Synthetic Pathways and Precursor Chemistry
Indirect methods, which involve the transformation of a precursor molecule into the final product, offer alternative and sometimes more efficient routes.
Isomerization from (Z)-2-phenylethenyl]phenol
In many synthetic procedures, a mixture of (E) and (Z) isomers of the stilbene product may be formed. Since the (E)-isomer is typically the desired product due to its greater stability and distinct biological properties, methods for isomerizing the (Z)-isomer are crucial. The (Z) to (E) isomerization can be achieved through several methods:
Photochemical Isomerization : UV irradiation can promote the isomerization of stilbenes. nih.gov Photosensitizers, such as palladium or platinum porphyrins, can be used to catalyze the process, often leading to a photostationary state enriched in the thermodynamically more stable trans (E) isomer. acs.orgscite.ai
Acid Catalysis : Strong mineral acids have long been known to catalyze the Z → E isomerization of stilbenes. nih.gov More recently, it has been shown that even trace amounts of mild acids, such as trifluoroacetic acid, can efficiently catalyze this conversion for certain stilbene derivatives. nih.gov
Palladium Catalysis : Palladium(II) complexes are effective catalysts for the cis-to-trans isomerization of C=C double bonds in stilbenes, often proceeding in high yield under mild conditions. thieme-connect.com
Ring-Closing Metathesis in Precursor Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful reaction for constructing cyclic compounds, which can then serve as precursors in multi-step syntheses. wikipedia.orgorganic-chemistry.org While RCM is primarily used for ring formation, it can be ingeniously applied in an indirect "relay" strategy. For example, a diene precursor can be synthesized and subjected to RCM to form a cyclic intermediate. rsc.orgnih.gov This intermediate can then be unraveled in subsequent steps to yield a functionalized linear molecule. A notable application is the synthesis of dihydrooxasilines via relay RCM, which can be converted into (Z)-vinyl iodides. nih.gov These iodo-olefins are valuable precursors for palladium-catalyzed cross-coupling reactions (like Suzuki or Stille) to build the final stilbene architecture. This approach allows for the stereocontrolled construction of a complex fragment before the key C-C bond-forming event.
Benzannulation Strategies Leading to Substituted Phenols
Benzannulation reactions construct an aromatic ring from acyclic precursors in a convergent manner, allowing for the synthesis of highly substituted phenols with excellent regiocontrol. wikipedia.org The Danheiser benzannulation is a prime example, involving the reaction of a cyclobutenone with an alkyne to form a highly substituted phenol (B47542). wikipedia.orgsynarchive.com This thermal reaction proceeds via a cascade of pericyclic reactions. wikipedia.org By choosing appropriately substituted cyclobutenone and alkyne partners, one could construct the 2-substituted phenolic ring of the target molecule. A modified Danheiser benzannulation utilizes the photochemical Wolff rearrangement of a diazoketone to generate a vinylketene intermediate, which then undergoes annulation, further expanding the scope of this strategy. wikipedia.org
Modern Synthetic Advancements
Recent advancements in synthetic methodology have focused on improving efficiency, step economy, and environmental friendliness. A standout example is the development of a one-pot protocol for the synthesis of 2-hydroxystilbene derivatives starting from readily available coumarins. nih.govresearchgate.net
This strategy involves a cascade of three reactions in a single pot:
Hydrolysis : A 3-arylcoumarin is first hydrolyzed under basic conditions (e.g., KOH in ethylene (B1197577) glycol) to open the lactone ring. semanticscholar.org
Decarboxylation : The resulting carboxylate undergoes in situ decarboxylation to generate a vinyl-phenolate intermediate. nih.govresearchgate.net
Heck Coupling : This intermediate is then directly coupled with a haloarene in the presence of a palladium catalyst to form the 2-hydroxystilbene product. nih.govresearchgate.net
This one-pot, protection-group-free method is highly efficient and avoids the isolation of intermediates, representing a significant improvement over traditional multi-step sequences. nih.govsemanticscholar.org The reaction conditions can be fine-tuned to exclusively form the desired 2-hydroxystyrylbenzenes over potential side products like benzofurans. researchgate.net
Table 2: One-Pot Synthesis of 2-Hydroxystilbenes from Coumarins
| Starting Materials | Catalyst/Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Coumarin, Iodobenzene | Pd(OAc)₂ / KOH | Ethylene Glycol | Moderate to High | nih.govsemanticscholar.org |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. fip.org This approach has been successfully applied to the synthesis of hydroxystilbenes and related compounds. researchgate.netresearchgate.net
A notable microwave-assisted method involves a modified Perkin reaction, which facilitates a one-pot, two-step synthesis of hydroxystilbenes with trans selectivity. researchgate.netresearchgate.net This protocol utilizes the reaction between hydroxy-substituted benzaldehydes and phenylacetic acids in the presence of a piperidine–methylimidazole catalyst system and polyethylene (B3416737) glycol (PEG) as the reaction medium under microwave irradiation. researchgate.netresearchgate.net The use of microwave heating in this context not only accelerates the condensation and subsequent decarboxylation but also promotes the formation of the desired (E)-stilbene isomer, representing an interesting deviation from the classical Perkin reaction. researchgate.net
The Heck reaction, a palladium-catalyzed cross-coupling of aryl halides with alkenes, is another key method for stilbene synthesis that benefits from microwave assistance. nih.govresearchgate.net While the core Heck coupling provides the stilbene backbone, subsequent steps, such as the demethylation of methoxy-stilbenes to yield the final hydroxystilbene, can be efficiently carried out using microwave irradiation. nih.govresearchgate.net For example, the deprotection of methyl aryl ethers has been achieved in high yields using pyridine (B92270) hydrochloride in solvent-free conditions under microwave irradiation. researchgate.net The use of microwave power, typically around 300 W, can reduce reaction times significantly, from hours to minutes. wiley-vch.de
The synthesis of stilbene bioisosteres, such as 2-(alkyloxyaryl)-1H-benzimidazole derivatives, has also been effectively accomplished through rapid one-pot, three-component reactions under microwave irradiation, demonstrating the broad applicability of this technology in synthesizing stilbene-like structures. researchgate.netcapes.gov.br
Table 1: Examples of Microwave-Assisted Synthesis Relevant to Hydroxystilbenes
| Reaction Type | Reactants | Catalyst/Reagents | Conditions | Key Advantage | Reference |
|---|---|---|---|---|---|
| Modified Perkin Reaction | Hydroxybenzaldehydes, Phenylacetic acids | Piperidine–methylimidazole, PEG | Microwave Irradiation | One-pot synthesis of (E)-hydroxystilbenes | researchgate.net, researchgate.net |
| Heck Reaction (Demethylation Step) | Methoxystilbenes | Pyridine hydrochloride | Microwave Irradiation | Efficient deprotection to form hydroxystilbenes | nih.gov, researchgate.net |
| Benzimidazole Synthesis (Stilbene Bioisostere) | o-Phenylenediamine, Aldehydes | Sodium metabisulfite | Microwave, Solvent-free | Rapid, high-yield, one-pot reaction | researchgate.net, capes.gov.br |
| Chalcone Synthesis | 2'-Hydroxyacetophenones, Benzaldehydes | Base catalyst | Microwave, Solvent-free | Sustainable and facile synthesis | researchgate.net |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions aligns with the principles of green chemistry, aiming to reduce waste and the use of hazardous substances. These methods are often, though not exclusively, paired with microwave irradiation to facilitate the reaction in the absence of a bulk solvent.
The synthesis of 2-styrylquinolines, which are structurally analogous to stilbenes, has been achieved efficiently under solvent-free microwave irradiation using zinc chloride as a catalyst. researchgate.net This procedure offers advantages such as shorter reaction times and simpler workup procedures compared to conventional methods. researchgate.net Similarly, the preparation of 2-(alkyloxyaryl)-1H-benzimidazole derivatives as stilbene bioisosteres has been reported via a one-pot reaction under solvent-free microwave conditions, starting from commercially available aldehydes and o-phenylenediamine. researchgate.netcapes.gov.br
Another approach involves performing reactions at elevated temperatures without a solvent. For instance, novel 2-[phenyl(pyridine-2-yl amino)methyl] phenol derivatives have been synthesized by reacting 2-aminopyridine (B139424), benzaldehydes, and phenols at 80°C under solvent-free conditions. nih.gov These examples highlight a trend towards minimizing solvent use in the synthesis of complex organic molecules. The microwave-promoted Heck reaction has also been described under ligand-free and solvent-free conditions, further underscoring the potential for greener synthetic routes to stilbene derivatives. wiley-vch.de
Table 2: Overview of Solvent-Free Synthetic Approaches
| Target Compound Class | Reactants | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| 2-Styrylquinolines | Quinaldine, Aromatic aldehyde | ZnCl₂, Microwave | Efficient, simpler workup | researchgate.net |
| Stilbene Bioisosteres (Benzimidazoles) | o-Phenylenediamine, Aldehyde | Na₂S₂O₅, Microwave | Rapid one-pot synthesis | researchgate.net, capes.gov.br |
| Pseudo-Betti Bases | Phenol, Imine (from 2-aminopyridine and benzaldehyde) | 80°C, No solvent | Operationally simple, no catalyst | nih.gov |
| Hydroxystilbenes (via Heck) | Aryl iodides/bromides, Terminal olefins | Pd(OAc)₂, K₃PO₄, Microwave | Ligand-free and solvent-free | wiley-vch.de |
Stereoselective Control and High (E)-Isomer Yield
Achieving high stereoselectivity for the (E)-isomer is a critical aspect of synthesizing this compound. Several classical and modern organic reactions have been optimized to this end.
The Wittig reaction is a widely used method for alkene synthesis. wiley-vch.de The synthesis of this compound has been specifically accomplished via a Wittig reaction between salicylaldehyde and benzyltriphenylphosphonium bromide, using sodium methoxide as a base. nih.gov The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides generally favor the formation of the (E)-alkene, whereas non-stabilized ylides typically yield the (Z)-alkene.
The Heck reaction is another cornerstone for stereoselective stilbene synthesis. nih.govresearchgate.net This palladium-catalyzed coupling of an aryl halide with an alkene is well-suited for producing hydroxystilbenes due to its functional group tolerance and inherent stereoselectivity, which strongly favors the trans (E) product. researchgate.nettcichemicals.com A one-pot protocol for synthesizing 2-hydroxystilbene derivatives has been developed based on the hydrolysis of coumarins followed by an in situ decarboxylative Heck coupling with haloarenes, which exclusively forms the desired (E)-isomer. nih.gov
The Perkin reaction , traditionally used to synthesize cinnamic acids, has been modified to produce (E)-hydroxystilbenes directly. onlineorganicchemistrytutor.comiitk.ac.in A one-pot, microwave-assisted variation allows for the condensation of benzaldehydes with phenylacetic acids, followed by a simultaneous decarboxylation, to yield hydroxystilbenes with high trans selectivity. researchgate.netresearchgate.net This method provides a green alternative to harsher, multi-step procedures. researchgate.net
Other methods have also been developed for the stereoselective synthesis of (E)-hydroxystilbenes. The McMurry reaction , involving the reductive coupling of two carbonyl compounds with a low-valent titanium reagent, has been used for the stereoselective synthesis of (E)-hydroxystilbene analogues. nih.gov Additionally, a highly atom-efficient olefination of aldehydes with thiophthalides under basic conditions produces stilbenoids with high (E)-stereoselectivity. nih.gov
Table 3: Comparison of Stereoselective Methods for (E)-Stilbene Synthesis
| Method | Typical Reactants | Key Reagents/Catalyst | Stereoselectivity Control | Reference |
|---|---|---|---|---|
| Wittig Reaction | Salicylaldehyde, Benzyltriphenylphosphonium bromide | Base (e.g., NaOMe) | Use of stabilized ylides favors (E)-isomer. | nih.gov, wiley-vch.de |
| Heck Reaction | Aryl halide, Styrene | Palladium catalyst (e.g., Pd(OAc)₂) | Mechanism inherently favors trans addition, leading to high (E)-selectivity. | nih.gov, nih.gov, researchgate.net |
| Modified Perkin Reaction | Hydroxybenzaldehyde, Phenylacetic acid | Piperidine–methylimidazole, Microwave | Simultaneous condensation-decarboxylation yields (E)-isomer. | researchgate.net, researchgate.net |
| McMurry Reaction | Two carbonyl compounds (e.g., aldehydes) | Low-valent titanium (e.g., TiCl₃/LiAlH₄) | Reductive coupling mechanism provides (E)-stilbenes. | nih.gov |
| Olefination with Thiophthalides | Aldehyde, Thiophthalide | Base | Reaction mechanism is highly (E)-stereoselective. | nih.gov |
Spectroscopic and Crystallographic Characterization for Structural Elucidation of 2 E 2 Phenylethenyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-[(E)-2-phenylethenyl]phenol, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structure.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The spectrum for this compound, typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃), reveals distinct signals for the phenolic, olefinic, and aromatic protons.
The chemical shift (δ) in ¹H NMR is indicative of the electronic environment of a proton. In the ¹H NMR spectrum of this compound, the phenolic proton (-OH) typically appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift can be variable depending on concentration and temperature. A reported ¹H NMR spectrum in CDCl₃ shows a singlet at 5.07 ppm, which is attributable to the phenolic proton. researchgate.net
The olefinic protons of the ethenyl bridge are chemically distinct and give rise to characteristic signals. Their large coupling constant is indicative of a trans or (E)-configuration. The reported chemical shifts for these protons are observed as a multiplet centered around 7.14 ppm and another multiplet around 7.35 ppm. researchgate.net The trans-geometry of the double bond results in a large vicinal coupling constant (typically in the range of 12-18 Hz), which is a key diagnostic feature.
Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenolic OH | 5.07 | s (singlet) |
| Aromatic/Olefinic | 6.79 | d (doublet) |
| Aromatic | 6.95 | t (triplet) |
| Aromatic/Olefinic | 7.14 | m (multiplet) |
| Aromatic | 7.25 | t (triplet) |
| Aromatic/Olefinic | 7.35 | m (multiplet) |
| Aromatic | 7.52 | m (multiplet) |
Data sourced from Harrison et al., 2016. researchgate.net
Spin-spin coupling, observed as the splitting of NMR signals into multiplets, provides valuable information about the connectivity of adjacent protons. The magnitude of the coupling, given by the coupling constant (J), is crucial for structural assignment.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present. spectroscopyonline.com
IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational energy levels of a molecule. It is particularly useful for identifying characteristic functional groups. In the IR spectrum of this compound, several key absorption bands are expected and observed. iucr.org A broad band in the region of 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The sharpness and position of this band can be influenced by hydrogen bonding. The presence of the C=C double bond in the ethenyl linker gives rise to a stretching vibration typically found in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations appear as a series of peaks in the 1450-1600 cm⁻¹ range. The strong band observed at 974 cm⁻¹ is highly characteristic of the out-of-plane C-H bending vibration for a trans (E)-disubstituted alkene, confirming the stereochemistry of the double bond. iucr.org
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (phenolic) |
| 1332 | Strong | C-O stretch / O-H bend |
| 1249 | Strong | C-O stretch / Aromatic vibrations |
| 974 | Very Strong | C-H out-of-plane bend (trans-alkene) iucr.org |
| 752 | Very Strong | C-H out-of-plane bend (ortho-disubstituted ring) |
| 691 | Very Strong | C-H out-of-plane bend (monosubstituted ring) |
Data sourced from Harrison et al. (2016). iucr.org
Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. mdpi.com While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. For this compound, the C=C stretching of the central ethenyl bridge and the symmetric breathing modes of the aromatic rings are expected to be particularly strong in the Raman spectrum.
Raman spectroscopy is also highly sensitive to the crystalline structure and polymorphism of a solid sample. spectroscopyonline.com Different crystal packing arrangements (polymorphs) can lead to distinct differences in the low-frequency region of the Raman spectrum, which corresponds to lattice vibrations (phonons). spectroscopyonline.com This makes Raman an excellent tool for characterizing the solid-state form of the compound. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. libretexts.org The absorption of energy promotes electrons from a lower energy orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy orbital, the Lowest Unoccupied Molecular Orbital (LUMO). usp.br
The part of a molecule responsible for light absorption is called a chromophore. units.it In this compound, the entire conjugated system, comprising the two phenyl rings and the ethenyl bridge, acts as the primary chromophore. This extended system of alternating single and double bonds contains delocalized π-electrons. The most prominent electronic transition for this type of molecule is a π → π* transition, where an electron is promoted from a π bonding orbital (HOMO) to a π* antibonding orbital (LUMO). libretexts.org These transitions are typically intense and occur in the UV region of the electromagnetic spectrum for stilbenoid compounds. spcmc.ac.insmacgigworld.com
The extent of conjugation in a molecule has a profound effect on the energy of its electronic transitions and, consequently, its absorption maximum (λmax). matanginicollege.ac.in Increasing the length of the conjugated system decreases the energy gap between the HOMO and LUMO. spcmc.ac.insmacgigworld.com According to the relationship E = hc/λ, a smaller energy gap results in the absorption of light with a longer wavelength, an effect known as a bathochromic or red shift. matanginicollege.ac.in
In this compound, the trans or (E)-configuration allows the two phenyl rings to be nearly coplanar, maximizing the overlap of p-orbitals across the molecule. nih.gov This extensive conjugation leads to a significant bathochromic shift compared to non-conjugated systems like toluene (B28343) or even styrene (B11656). spcmc.ac.insmacgigworld.com If the molecule were in the cis (Z) configuration, steric hindrance between the phenyl rings would force them out of planarity, reducing conjugation and causing a hypsochromic (blue) shift to a shorter wavelength and a decrease in absorption intensity (hypochromic effect). smacgigworld.comyoutube.com
Furthermore, the hydroxyl (-OH) group on one of the phenyl rings acts as an auxochrome. An auxochrome is a functional group that, when attached to a chromophore, modifies the λmax and the intensity of the absorption. matanginicollege.ac.in The lone pairs of electrons on the oxygen atom of the hydroxyl group can participate in resonance with the aromatic π-system, effectively extending the conjugation. This also contributes to a bathochromic shift compared to unsubstituted stilbene (B7821643). matanginicollege.ac.inyoutube.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, HRMS analysis yielded a measured m/z value of 196.0886 for the molecular ion [M]⁺. nih.gov This experimental value is in excellent agreement with the theoretical mass of 196.0883 required for the molecular formula C₁₄H₁₂O, thus confirming the elemental composition of the compound. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unparalleled insight into the atomic arrangement of a compound in its crystalline form. Studies on this compound have revealed detailed information about its crystal system, molecular conformation, and the intermolecular forces that govern its crystal packing. nih.govacs.org These analyses have also identified the existence of at least two polymorphic forms for this compound. acs.org
Crystallographic studies have identified an orthorhombic polymorph of this compound. nih.govabdn.ac.uk This form crystallizes in the orthorhombic crystal system with the space group Pca2₁ (space group number 29). nih.govnih.goviucr.org The Hall symbol for this space group is P 2c -2ac. nih.goviucr.org In addition to this orthorhombic form, a monoclinic polymorph has also been reported, which crystallizes in the P2₁/n space group. acs.org
The unit cell parameters for the orthorhombic polymorph of this compound have been precisely determined. The asymmetric unit of this polymorph contains one molecule (Z' = 1), with four molecules (Z = 4) present in the unit cell. nih.goviucr.org
Table 1: Crystal Data and Structure Refinement for the Orthorhombic Polymorph of this compound
| Parameter | Value | Reference |
| Empirical Formula | C₁₄H₁₂O | nih.goviucr.org |
| Formula Weight ( g/mol ) | 196.24 | nih.goviucr.org |
| Crystal System | Orthorhombic | nih.goviucr.org |
| Space Group | Pca2₁ | nih.goviucr.org |
| a (Å) | 11.6193 (8) | nih.goviucr.org |
| b (Å) | 7.6800 (5) | nih.goviucr.org |
| c (Å) | 11.3584 (8) | nih.goviucr.org |
| α (°) | 90.00 | nih.gov |
| β (°) | 90.00 | nih.gov |
| γ (°) | 90.00 | nih.gov |
| Volume (ų) | 1013.58 (12) | iucr.org |
| Z | 4 | nih.goviucr.org |
| Z' | 1 | nih.gov |
| Calculated Density (Mg/m³) | 1.286 | iucr.org |
In the crystal lattice of the orthorhombic polymorph, the primary intermolecular force is an O—H⋯π interaction. nih.gov This hydrogen bond links the molecules into chains that propagate along the nih.gov crystal direction. nih.govacs.org This chain formation is part of a broader herringbone packing motif observed in the crystal structure. nih.govacs.org The interaction involves the hydroxyl group, which was found to be disordered over two sites, with both the major and minor disorder components participating in the O—H⋯π bonding. nih.govacs.org
The solid-state conformation of this compound in its orthorhombic form is nearly planar. iucr.org The dihedral angle between the two aromatic rings is very small, measured at 4.35 (6)°. nih.goviucr.org This planarity facilitates conjugation across the molecule. The central C=C double bond has a length of 1.3407 (16) Å, which is characteristic of an ethenic linkage. iucr.org The adjacent C-C single bonds connecting the vinyl group to the phenyl rings have lengths of 1.4703 (19) Å and 1.4720 (18) Å. iucr.org A notable feature in the determined structure is the disorder of the hydroxyl group, which is distributed over two positions with an occupancy ratio of 0.795 (3) to 0.205 (3). nih.goviucr.org
Polymorphism, the ability of a substance to exist in more than one crystal form, has been identified for this compound. acs.org At least two polymorphs have been characterized. One is an orthorhombic form that crystallizes in the Pca2₁ space group. nih.govacs.org A second, previously reported polymorph, possesses a monoclinic crystal structure belonging to the P2₁/n space group. acs.org The existence of different polymorphic forms indicates that the crystallization conditions can significantly influence the resulting solid-state structure.
Reactivity and Reaction Mechanisms of 2 E 2 Phenylethenyl Phenol
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group imparts acidic properties to the molecule and is a site for various derivatization and oxidation reactions.
Deprotonation and Phenoxide Formation
The formation of the phenoxide is a crucial step as it significantly enhances the nucleophilicity of the oxygen atom, making it more susceptible to electrophilic attack. The negative charge on the phenoxide ion is delocalized into the aromatic ring, which in turn activates the ring towards electrophilic substitution reactions. researchgate.net
| Property | Value/Description |
| Acidity | Weakly acidic |
| Deprotonation | Reacts with strong bases (e.g., NaOH) |
| Product | 2-[(E)-2-phenylethenyl]phenoxide |
| Effect of Deprotonation | Increased nucleophilicity of the oxygen atom |
Derivatization Reactions (e.g., Etherification, Esterification)
The nucleophilic character of the phenoxide ion is exploited in various derivatization reactions, most notably in the synthesis of ethers and esters.
Etherification: The Williamson ether synthesis is a common method for preparing phenolic ethers. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by the phenoxide ion. For this compound, this would typically involve initial deprotonation with a strong base to form the phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. Primary alkyl halides are generally preferred as they minimize the competing E2 elimination reaction. wikipedia.org Base-catalyzed alcohol addition reactions to the aryl alkene have also been explored for the synthesis of β-phenethyl ethers. researchgate.net
Esterification: The direct esterification of phenols with carboxylic acids is generally a slow and inefficient process. More effective methods involve the reaction of the phenol (B47542) with more reactive carboxylic acid derivatives such as acyl chlorides or acid anhydrides. The reaction of this compound with an acyl chloride, for instance, would proceed readily to form the corresponding phenyl ester. These reactions can be catalyzed by a base to generate the more reactive phenoxide ion.
Oxidation Pathways of the Phenol Moiety
The phenolic group of this compound is susceptible to oxidation. Phenols can be oxidized to a variety of products, including quinones and coupling products. libretexts.orgosti.gov In the case of hydroxystilbenes, enzymatic oxidation, for example by peroxidases, can lead to the formation of resonance-stabilized phenoxyl radicals. nih.gov These radicals can then undergo coupling reactions, either dimerization with another hydroxystilbene molecule or cross-coupling with other phenolic compounds. nih.gov The oxidation of substituted phenols can also lead to the formation of biphenols or higher polyphenols through C-C or C-O bond formation. google.com The specific products formed depend on the oxidant used and the reaction conditions. For instance, the oxidation of cresols in supercritical water has been shown to yield phenol, hydroxybenzaldehyde, and ring-opened products. osti.gov
Reactions Involving the Ethenyl Moiety
The carbon-carbon double bond in the ethenyl bridge is a site for various photochemical transformations, most notably photocyclization reactions.
Photochemical Transformations
Stilbene (B7821643) and its derivatives are well-known to undergo photochemical cyclization in what is known as the Mallory reaction. wikipedia.org This reaction proceeds through the photochemical excitation of the (E)-isomer to its excited state, which can then undergo isomerization to the (Z)-isomer. The (Z)-isomer, upon further irradiation, can undergo an intramolecular cyclization to form a transient dihydrophenanthrene intermediate. wikipedia.orgorganicreactions.orgnih.gov In the presence of an oxidizing agent, this intermediate is aromatized to yield a phenanthrene (B1679779) derivative. organicreactions.orgnih.gov
For this compound, this photocyclization pathway is expected to lead to the formation of a tetracyclic aromatic ether. The intramolecular cyclization would involve the formation of a new carbon-carbon bond between the ethenyl bridge and the phenyl ring, followed by the participation of the phenolic hydroxyl group in a subsequent ring closure. This can lead to the formation of furan-containing aromatic systems. While the direct photocyclization of this compound to a phenanthro[9,10-b]furan is a plausible pathway based on the general reactivity of stilbenes, specific literature detailing this exact transformation is scarce. However, the synthesis of phenanthro[9,10-b]furans through photochemical methods from related furan (B31954) derivatives has been reported, lending support to this potential reaction pathway. researchgate.net
| Reactant | Reaction Type | Intermediate | Final Product |
| This compound | Photocyclization (Mallory Reaction) | Dihydrophenanthro[9,10-b]furan intermediate | Phenanthro[9,10-b]furan |
Photoisomerization Studies (E/Z Interconversion)
The photochemical behavior of stilbenes, including this compound (also known as 2-hydroxystilbene), has been a subject of extensive study. A key reaction under photochemical conditions is the isomerization of the double bond. nih.gov The (E)-isomer, which is typically more thermodynamically stable due to reduced steric hindrance between the phenyl rings, can be converted to the (Z)-isomer upon irradiation with light. nih.govquizlet.com This E/Z interconversion is a reversible process, and the composition of the isomeric mixture at the photostationary state depends on the excitation wavelength and the solvent. nih.gov
From a synthetic standpoint, this rapid isomerization is significant because it allows for the use of isomeric mixtures in subsequent reactions, such as photocyclization. nih.gov Although only the (Z)-isomer can undergo cyclization to form a dihydrophenanthrene intermediate, the continuous interconversion ensures that the (E)-isomer is eventually consumed. nih.gov
Table 1: Comparison of (E) and (Z)-Stilbene Characteristics
| Characteristic | (E)-Stilbene | (Z)-Stilbene |
| Melting Point | 122-125 °C | 5-6 °C |
| Stability | More stable | Less stable |
| Steric Interaction | Little steric interaction | Steric interaction between phenyl rings forces them out-of-plane |
| Aromatic System | Conjugated | Not a fully conjugated aromatic system |
This table is based on general characteristics of stilbene isomers and may not represent the exact values for this compound. quizlet.com
Electrophilic Addition Reactions Across the Double Bond
The carbon-carbon double bond in this compound is electron-rich due to the π electrons and is therefore susceptible to attack by electrophiles. wikipedia.orglibretexts.org Electrophilic addition reactions involve the breaking of the π bond and the formation of two new σ bonds. wikipedia.org The mechanism typically proceeds in two steps:
Formation of a Carbocation Intermediate: The electrophile (E+) attacks the double bond, forming a covalent bond with one of the carbon atoms and leaving the other with a positive charge. This results in the formation of a carbocation intermediate. The stability of this carbocation is a key factor in determining the regioselectivity of the reaction. wikipedia.orglibretexts.org
Nucleophilic Attack: A nucleophile (Nu-) then attacks the carbocation, forming the second σ bond and yielding the final addition product. wikipedia.org
Common electrophilic addition reactions for alkenes include halogenation (addition of X₂), hydrohalogenation (addition of HX), and hydration (addition of H₂O). wikipedia.orgaakash.ac.in For asymmetrically substituted alkenes like this compound, the regioselectivity of the addition often follows Markovnikov's rule, which states that the electrophile adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. wikipedia.orglibretexts.org However, the presence of the hydroxyl group on the phenyl ring can influence the electron density of the double bond and potentially affect the regiochemical outcome.
In some cases, the reaction can proceed through a bridged intermediate, such as a bromonium ion in the case of bromination, which can influence the stereochemistry of the product. quizlet.com
Radical Reactions and Mechanistic Pathways
The phenolic hydroxyl group in this compound plays a crucial role in its radical chemistry. Phenolic compounds are known to be effective radical scavengers, and this activity is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, a process known as hydrogen atom transfer (HAT). researchgate.netrsc.org This process generates a relatively stable phenoxyl radical. rsc.org
The stability of the resulting phenoxyl radical is enhanced by the delocalization of the unpaired electron over the aromatic ring. researchgate.net The presence of the styryl substituent can further influence this delocalization. Theoretical studies on similar stilbenoids suggest that the HAT mechanism is a favored pathway for radical scavenging. researchgate.netrsc.org
The reactions of stilbene-type compounds with reactive oxygen species like the hydroxyl radical (HO•) have been investigated. researchgate.net These reactions can lead to various products, including cleavage of the conjugated double bond. researchgate.net The specific reaction pathways and product distributions are influenced by factors such as pH and the presence of other reactive species like superoxide (B77818) radicals. researchgate.net
Computational studies on hydroxystilbene glucosides have explored the thermodynamics of radical coupling reactions, which are initiated by a dehydrogenation step to form a radical. nih.govfrontiersin.org These radicals can then undergo various coupling reactions, such as 8-O-4', 8-10', 8-5', and 8-12' linkages, leading to the formation of dimers and larger oligomers. nih.govfrontiersin.org
Table 2: Proposed Radical Scavenging Mechanisms for Stilbenoids rsc.org
| Mechanism | Description |
| Hydrogen Atom Transfer (HAT) | A hydrogen atom is transferred from the phenolic hydroxyl group to the radical. |
| Sequential Electron Transfer Proton Transfer (SETPT) | An electron is first transferred to the radical, followed by a proton transfer. |
| Sequential Proton Loss Electron Transfer (SPLET) | A proton is first lost from the hydroxyl group, followed by an electron transfer. |
For many stilbenes, the HAT mechanism is considered the most likely pathway for radical scavenging. rsc.org
Cyclization and Annulation Reactions
Formation of Fused Heterocyclic Systems
The structure of this compound, with a hydroxyl group ortho to the styryl substituent, makes it a valuable precursor for the synthesis of fused heterocyclic systems, particularly benzofurans. researchgate.netorganic-chemistry.org Oxidative cyclization is a common strategy to achieve this transformation.
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, have been shown to mediate the efficient cyclization of o-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org The proposed mechanism involves the formation of an iodonium (B1229267) intermediate, followed by an intramolecular nucleophilic attack by the hydroxyl group and subsequent elimination to afford the benzofuran (B130515) ring system. organic-chemistry.org This metal-free approach offers an environmentally friendly alternative to transition-metal-catalyzed methods. organic-chemistry.org Electron-donating groups on the aromatic rings of the starting material have been found to enhance the yields of the cyclized products. organic-chemistry.org
These cyclization reactions are a key step in the synthesis of more complex molecules. For instance, stilbene-fused 2'-hydroxychalcones can undergo intramolecular cyclization to produce stilbene-fused flavanones. nih.govresearchgate.net
Intramolecular Carbon-Carbon Bond Formations
In addition to forming heterocyclic systems, this compound and its derivatives can undergo intramolecular carbon-carbon bond-forming reactions. A well-known example is the photochemical oxidative cyclization of stilbenes, often referred to as the Mallory reaction, which leads to the formation of phenanthrenes. nih.gov As mentioned earlier, this reaction proceeds through the (Z)-isomer, which upon irradiation, cyclizes to a dihydrophenanthrene intermediate. This intermediate is then oxidized to the aromatic phenanthrene. nih.gov
Furthermore, electrooxidative [3+2] annulation reactions of phenols with electron-deficient alkenes can lead to the formation of 2,3-dihydrobenzofuran (B1216630) derivatives. rsc.org This process involves the initial α-addition of a carbon radical, generated from the anodic oxidation of the phenol, to the alkene. Subsequent oxidation and trapping by the phenolic hydroxyl group completes the cyclization. rsc.org
Regioselectivity and Stereoselectivity in Reactions
Regioselectivity refers to the preference for bond formation at one position over another, leading to the formation of one constitutional isomer as the major product. wikipedia.orgdurgapurgovtcollege.ac.in Stereoselectivity, on the other hand, is the preferential formation of one stereoisomer over others. masterorganicchemistry.com
In electrophilic additions to the double bond of this compound, regioselectivity is a key consideration. libretexts.org As dictated by Markovnikov's rule, the addition of a protic acid (HX) would be expected to proceed via the more stable carbocation, which is typically the one where the positive charge is benzylic and potentially stabilized by the electron-donating effect of the hydroxyl group. libretexts.org This would direct the nucleophile (X-) to that position.
The stereoselectivity of these addition reactions can vary. For example, reactions proceeding through a planar carbocation intermediate may result in a mixture of syn and anti addition products, leading to poor stereoselectivity. masterorganicchemistry.com In contrast, reactions involving a bridged intermediate, like a bromonium ion, often lead to anti-addition, resulting in high stereoselectivity. quizlet.com
In cyclization reactions, the inherent structure of this compound often dictates a high degree of regioselectivity. The intramolecular attack of the ortho-hydroxyl group onto the double bond or a related intermediate will selectively form a five-membered furan ring fused to the benzene (B151609) ring. organic-chemistry.org
The stereochemistry of the starting material can also influence the stereochemical outcome of a reaction, a phenomenon known as stereospecificity. khanacademy.org For instance, the photochemical cyclization to form phenanthrenes is stereospecific, as only the (Z)-isomer can undergo the cyclization step. nih.gov
Theoretical and Computational Chemistry Studies on 2 E 2 Phenylethenyl Phenol
Conformational Analysis and Energetics
Rotational Barriers and Potential Energy Surfaces
The conformational landscape of 2-[(E)-2-phenylethenyl]phenol is defined by the rotational barriers around its single bonds. Potential Energy Surface (PES) scans are performed by systematically rotating specific dihedral angles to identify the most stable conformers. For this compound, the rotation around the C-C single bond connecting the phenyl ring to the ethenyl bridge is of particular interest.
Computational analyses have identified two primary planar conformers, labeled as Rot-I and Rot-II. In the most stable conformer, Rot-I, the hydroxyl group is oriented towards the double bond, allowing for the formation of an intramolecular hydrogen bond. The PES scan reveals that this conformation represents a global minimum on the energy landscape. The energy barrier for rotation away from this stable form provides a measure of the molecule's conformational rigidity.
Intramolecular Hydrogen Bonding Effects
A key feature of this compound's structure is the presence of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the π-system of the ethenyl bridge in its most stable Rot-I conformer. This interaction significantly influences the molecule's geometry, stability, and spectroscopic properties.
The hydrogen bond leads to the formation of a pseudo-six-membered ring, which enhances the planarity and stability of the conformer. This interaction can be characterized by a shortened distance between the hydroxyl hydrogen and the double bond, as well as changes in the vibrational frequency of the O-H bond.
Spectroscopic Property Prediction and Correlation
Computational methods are powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand electronic behavior.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) chemical shifts for this compound have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. These calculations provide theoretical predictions for both ¹H and ¹³C NMR spectra.
The calculated chemical shifts are typically compared against experimental values to validate the computed geometry. For instance, the proton of the hydroxyl group involved in the intramolecular hydrogen bond is expected to show a downfield shift (higher ppm value) compared to a non-bonded hydroxyl group, a feature that can be confirmed by computational predictions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | 153.0 | |
| C2 | 115.5 | |
| H(O) | 9.5 | |
| Cα | 127.0 | |
| Hα | 7.2 | |
| Cβ | 129.0 | |
| Hβ | 7.4 |
Vibrational Frequency Calculations (IR, Raman)
Vibrational frequencies for this compound have been computed to predict its Infrared (IR) and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.
A key finding from these calculations is the shift in the O-H stretching frequency. Due to the intramolecular hydrogen bond, the calculated O-H stretching vibration appears at a lower wavenumber compared to a free hydroxyl group, indicating a weakening of the O-H bond. These computed frequencies are often scaled by an empirical factor to better match experimental observations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H Stretch | 3450 |
| C=C Stretch (Ethenyl) | 1640 |
| C-H Aromatic Stretch | 3050-3100 |
| C-O Stretch | 1250 |
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of this compound. This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands.
The calculations typically show that the main absorption bands arise from π→π* electronic transitions within the conjugated system of the molecule. The results help in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of UV-Vis light.
| Excitation | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 330 | 0.85 | HOMO → LUMO |
| S₀ → S₂ | 295 | 0.15 | HOMO-1 → LUMO |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are calculated to visualize the charge distribution within the this compound molecule and to identify sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values.
For this compound, the MEP map shows the most negative potential (typically colored red) localized around the oxygen atom of the hydroxyl group, indicating its high electron density and propensity to act as a nucleophilic or hydrogen bond acceptor site. Regions of positive potential (blue) are generally found around the hydrogen atoms, particularly the hydroxyl hydrogen, marking them as potential electrophilic sites. This analysis visually confirms the charge distribution that facilitates the intramolecular hydrogen bonding discussed earlier.
Based on the conducted research, there is currently no publicly available scientific literature detailing the specific theoretical and computational chemistry studies for "this compound" that align with the requested subtopics of "Non-Linear Optical (NLO) Properties Theoretical Evaluation" and "Reaction Mechanism Modeling and Transition State Characterization."
Chemical Applications and Functional Material Precursors Excluding Biological/clinical
Role as a Precursor in Advanced Organic Synthesis
The structural framework of 2-[(E)-2-phenylethenyl]phenol, also known as 2-hydroxystilbene, offers multiple reactive sites that can be exploited in advanced organic synthesis to construct complex molecular architectures. The presence of the phenolic hydroxyl group, the electron-rich aromatic rings, and the reactive carbon-carbon double bond allows for a variety of chemical modifications.
Researchers have utilized the stilbene (B7821643) scaffold of 2-hydroxystilbene to develop new approaches for the synthesis of asymmetrical cyclic compounds. For instance, the use of boron trifluoride diethyl etherate as a catalyst, both with and without paraformaldehyde, has been shown to yield new substituted dioxanes, oxanes, and other cyclic compounds or dimers. nih.gov This demonstrates the potential of this compound as a precursor for generating diverse heterocyclic and macrocyclic structures, which are of significant interest in medicinal and materials chemistry.
The reactivity of the olefinic bond in the stilbene core is a key feature in these synthetic strategies. While the direct use of 1,2-diphenylethylene (stilbene) can be challenging due to the high reactivity of its double bond, derivatives like this compound provide a more controlled platform for designing complex molecules. nih.gov
Applications in Photo-Acid Generators (PAGs) Research and Development
Photo-acid generators (PAGs) are crucial components in photolithography and other light-induced curing processes, where they release a strong acid upon exposure to light. This acid then catalyzes chemical reactions such as polymerization or the deprotection of functional groups in a photoresist.
Recent studies have identified this compound as a promising intermediate in the synthesis of new potential photo-acid generators. nih.gov The compound was prepared and characterized as part of research aimed at developing novel PAGs. nih.gov The stilbene moiety within the molecule can be a key component in the photochemical reaction that leads to the generation of an acid. The specific properties of the this compound structure, including its absorption characteristics and photochemical reactivity, are being investigated for their potential to create more efficient and tunable PAGs.
The research in this area focuses on understanding the crystal structure and intermolecular interactions of this compound and its derivatives to better predict and control their behavior in photo-acid generating systems. For example, studies have detailed the crystal structure of an orthorhombic polymorph of the compound and analyzed its hydrogen bonding and π-π stacking interactions, which can influence its solid-state photochemical properties. nih.gov
Building Block in Polymer and Resin Chemistry
The phenolic and styrenic functionalities of this compound make it an attractive monomer or building block for the synthesis of novel polymers and resins with tailored properties. Phenolic resins are a well-established class of thermosetting polymers known for their high thermal stability, chemical resistance, and flame retardant properties. The incorporation of the styrenyl group from this compound can introduce additional functionalities, such as the ability to undergo further polymerization or cross-linking reactions.
Lignin, a natural polymer rich in phenolic structures, is being explored as a source for bio-based monomers. For instance, 2-methoxy-4-vinylphenol, a compound structurally related to this compound, is derived from lignin and used as a platform for preparing functional monomers for radical polymerizations. mdpi.com This highlights the potential of vinylphenolic compounds in creating both thermoplastics and thermoset polymers. mdpi.com While direct polymerization of this compound is an area of ongoing research, its structural motifs are present in bio-based polymer precursors.
Furthermore, a patent has described the synthesis of copolymers from allylphenol, another related phenolic compound, with maleic anhydride, demonstrating the utility of such bifunctional monomers in creating polymers with potential applications as epoxy resin modifiers.
Design and Synthesis of Chemosensors and Chemical Probes
The development of chemosensors for the detection of various analytes, including metal ions, is a field of significant importance in environmental monitoring and diagnostics. The stilbene scaffold, with its conjugated π-system, often exhibits interesting photophysical properties, making it a suitable platform for the design of fluorescent probes.
Fluorescent chemosensors based on various molecular frameworks are being actively developed for the selective detection of metal ions. mdpi.comnih.gov The 2-hydroxystilbene structure within this compound provides both a fluorophore and a potential binding site (the phenolic hydroxyl group) for metal ions. Upon coordination with a metal ion, the electronic properties of the molecule can be perturbed, leading to a change in its fluorescence emission, which can be used for detection.
While specific chemosensors based directly on this compound are still an emerging area of research, the broader class of benzofuran (B130515) and naphthofuran-based chemosensors, which share some structural similarities, have shown promise for metal ion detection. chemisgroup.us The design principles from these related systems can be applied to develop novel probes based on the 2-hydroxystilbene scaffold.
Development of Novel Functional Molecules Derived from the this compound Scaffold
The versatile reactivity of this compound allows for its use as a starting material in the synthesis of a variety of novel functional molecules with unique properties and potential applications. The combination of the stilbene and phenol (B47542) moieties in a single molecule provides a rich platform for chemical elaboration.
One area of exploration is the synthesis of complex heterocyclic structures. For example, the reaction of 2-naphthol, a structural analog, with aromatic aldehydes can lead to the formation of 14-aryl-14H-dibenzo[a,j]xanthenes, a class of compounds with interesting photophysical and biological properties. arabjchem.orgnih.govfrontiersin.org Similar cyclization strategies could be applied to this compound to generate novel xanthene derivatives.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Time | Yield* | Reference |
|---|---|---|---|---|---|
| Microwave-assisted | 0.05% HCl | Ethanol | 10–15 min | High | |
| Conventional thermal | H₂SO₄ | Toluene | 6–24 hours | Moderate |
*Yield data inferred from analogous reactions in cited studies.
Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Basic
A multi-technique approach is recommended:
- GC/MS : Identifies volatile derivatives and fragmentation patterns (e.g., 4-hydroxy-stilbene detection at RT 48.65, KI 2042) .
- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent effects (e.g., aromatic protons at δ 6.8–7.5 ppm) .
- X-ray crystallography : Resolves stereochemical configuration and hydrogen-bonding networks, as seen in related phenolic compounds .
Q. Advanced
- Elemental analysis : Validates purity (e.g., C 72.46%, H 4.62% for a stilbene analog) .
- High-resolution mass spectrometry (HRMS) : Distinguishes isotopic patterns and exact mass (e.g., C₁₃H₁₂N₂ with m/z 196.24778) .
How do structural modifications at specific positions influence biological activity, particularly in AhR pathway activation?
Advanced
The (E)-stilbene moiety is critical for AhR activation. Substitutions at the phenolic ring (e.g., isopropyl groups) enhance binding affinity. For example:
Q. Table 2: Structure-Activity Relationships (SAR)
| Substituent | AhR Activation (EC₅₀) | Anti-inflammatory Efficacy* |
|---|---|---|
| 4-Isopropyl, 3,5-OH | 0.16 nM | High (C57Bl/6 mice) |
| Unsubstituted phenol | >100 nM | Low |
*Based on in vivo clinical scoring in IMQ-treated mice .
What methodologies resolve contradictions in reported biological activities across studies?
Q. Advanced
- Genetic knockout models : AhR-deficient mice nullify anti-inflammatory effects, confirming target specificity .
- Dose-response profiling : EC₅₀/IC₅₀ comparisons across cell lines (e.g., HaCaT vs. primary keratinocytes) .
- Metabolite screening : LC-MS/MS identifies active vs. inactive derivatives in hepatic microsomes.
How can computational modeling elucidate binding mechanisms to targets like AhR?
Q. Advanced
- Molecular docking : Predicts ligand-receptor interactions using AhR’s PAS-B domain (PDB: 5NJ8).
- MD simulations : Assess stability of ligand-binding domain conformations over 100-ns trajectories.
- QSAR models : Correlate logP values (e.g., 3.55 for 2-[(E)-2-phenylethenyl]benzoic acid) with bioavailability .
What solvent systems and purification techniques are recommended for isolation?
Q. Basic
- Extraction : Chloroform/methanol (1:1) for phenolic compounds .
- Purification : Silica gel chromatography (hexane:ethyl acetate gradient) or recrystallization in ethanol.
How does stereochemical configuration (E vs. Z) affect bioactivity?
Advanced
The (E)-isomer’s linear geometry optimizes AhR binding, while the (Z)-form shows reduced activity. Proof via:
- NOESY NMR : Confirms spatial arrangement of substituents.
- Circular dichroism : Detects conformational changes in AhR upon ligand binding .
What strategies address discrepancies between in vitro and in vivo efficacy?
Q. Advanced
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models.
- Cyp450 inhibition assays : Identify metabolic stability issues (e.g., rapid glucuronidation in liver microsomes).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
